molecular formula C11H16FN B2700109 [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine CAS No. 864960-92-9

[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B2700109
CAS No.: 864960-92-9
M. Wt: 181.254
InChI Key: PUYBBEVWXQAXRH-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom on the phenyl ring and an isopropylamine group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine typically begins with commercially available 4-fluorobenzaldehyde and isopropylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine is used as an intermediate in the synthesis of various organic compounds.

Biology:

    Biochemical Studies: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry:

    Chemical Manufacturing: The compound is used in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

    Phenethylamine: A basic structure similar to [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine but without the fluorine atom and isopropylamine group.

    4-Fluorophenethylamine: Similar structure but lacks the isopropylamine group.

    Isopropylamine: A simple aliphatic amine without the phenyl ring and fluorine atom.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom on the phenyl ring enhances the compound’s chemical stability and biological activity.

    Isopropylamine Group: The isopropylamine group contributes to the compound’s unique pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBBEVWXQAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluorophenethylamine (1.4 g) in acetic acid (10 mL) was added dropwise acetone (0.82 mL) and methanol (20 mL). After sodium cyano-borohydride (0.64 g) was added, and the solution was stirred at room temperature for 2.5 hours. After adding water and diluting with ethyl acetate, the solution was washed with water and saturated sodium chloride water. After drying with anhydrous sodium sulfate, the residue that was obtained upon removing the solvent by evaporation was purified by NAM silica gel column chromatography (hexane/ethyl acetate), and the title compound (0.62 g) was obtained as colorless solids.
Quantity
1.4 g
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reactant
Reaction Step One
Quantity
0.82 mL
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reactant
Reaction Step One
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20 mL
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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